molecular formula C24H25ClN4O5S2 B607783 N-((3-((3-((5-Chloro-2-thienyl)sulfonylamino)-4-methoxy-indazol-1-yl)methyl)phenyl)methyl)-2-hydroxy-2-methyl-propanamide CAS No. 1240516-71-5

N-((3-((3-((5-Chloro-2-thienyl)sulfonylamino)-4-methoxy-indazol-1-yl)methyl)phenyl)methyl)-2-hydroxy-2-methyl-propanamide

Cat. No. B607783
M. Wt: 549.06
InChI Key: YTEVTHHGQMUPHC-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural motifs that are common in medicinal chemistry. It has a sulfonylamino group attached to a 5-chloro-2-thienyl moiety, a methoxy-indazole ring, and a 2-hydroxy-2-methyl-propanamide group. These groups could potentially be involved in various types of chemical reactions and could interact with biological targets in different ways.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of steps involving sulfonylation, amide bond formation, and other common organic reactions.



Molecular Structure Analysis

The molecular structure of this compound includes several heterocyclic rings (thiophene and indazole), which are often found in biologically active compounds. The presence of the sulfonylamino group, methoxy group, and amide group could also have significant effects on the compound’s properties and biological activity.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound could undergo. However, the presence of the sulfonylamino group, methoxy group, and amide group suggests that it could participate in a variety of reactions, including nucleophilic substitutions, eliminations, and additions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties, such as solubility, melting point, and boiling point, can be estimated based on the compound’s structure and the functional groups it contains.


Scientific Research Applications

Synthesis and Structural Analysis

  • Research on halogenated hydrocarbons, such as the synthesis and crystal structure analysis of similar compounds, can be relevant. For instance, Bai et al. (2012) synthesized a molecule with a similar structure, providing insights into its structural confirmation through various analytical techniques. This kind of research is crucial for understanding the physical and chemical properties of these compounds (Bai et al., 2012).

Antiproliferative Activities

  • Studies on the antiproliferative activity of related sulfonyl-α-L-amino acid derivatives have been conducted. For example, Galal and Mahmoud (2021) evaluated the antiproliferative effects of certain compounds against various human cell lines. This research is significant for understanding the potential therapeutic applications of these compounds (Galal & Mahmoud, 2021).

Photodynamic Therapy Applications

  • Pişkin et al. (2020) explored the use of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups for photodynamic therapy, particularly in cancer treatment. This highlights the potential medical applications of such compounds in treating diseases through innovative therapeutic approaches (Pişkin et al., 2020).

Herbicidal Activity

  • Research into the herbicidal properties of similar N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds has been conducted. Moran (2003) discovered that certain compounds showed excellent herbicidal activity, which could be crucial for agricultural applications (Moran, 2003).

Quantum Chemical Studies

  • The quantum chemical properties of related compounds have been studied, as in the case of bicalutamide, a drug used for prostate cancer treatment. Otuokere and Amaku (2015) conducted a quantum chemical analysis to understand the interaction of the drug with androgen receptors. This type of research is essential for drug design and understanding molecular interactions (Otuokere & Amaku, 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis.


Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific information on the compound and its properties would be needed.


properties

IUPAC Name

N-[[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O5S2/c1-24(2,31)23(30)26-13-15-6-4-7-16(12-15)14-29-17-8-5-9-18(34-3)21(17)22(27-29)28-36(32,33)20-11-10-19(25)35-20/h4-12,31H,13-14H2,1-3H3,(H,26,30)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEVTHHGQMUPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC(=CC=C1)CN2C3=C(C(=CC=C3)OC)C(=N2)NS(=O)(=O)C4=CC=C(S4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031224
Record name N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-((3-((5-Chloro-2-thienyl)sulfonylamino)-4-methoxy-indazol-1-yl)methyl)phenyl)methyl)-2-hydroxy-2-methyl-propanamide

CAS RN

1240516-71-5
Record name GSK-2239633
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240516715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-2239633
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07ODS257BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-2-methylpropanoic acid (Aldrich) (20.84 mg, 0.200 mmol) in THF (2 mL) was added dropwise at room temperature 1-chloro-N,N,2-trimethyl-1-propen-1-amine (0.026 mL, 0.200 mmol). The resulting mixture was stirred at room temperature for 30 min. To this were successively added N-[1-{[3-(aminomethyl)phenyl]methyl}-4-(methyloxy)-1H-indazol-3-yl]-5-chloro-2-thiophenesulfonamide hydrochloride (for a preparation see Intermediate 4) (50 mg, 0.100 mmol) and DIPEA (0.052 mL, 0.300 mmol). After 1 hour of stirring at room temperature LCMS showed product as the major peak. The reaction mixture was concentrated under a stream of nitrogen in the Radleys blowdown apparatus, the residue was dissolved in 1:1 MeOH:DMSO (1 mL) and purified by MDAP on Sunfire C18 column using Acetonitrile Water with a Formic acid modifier. The solvent was removed under a stream of nitrogen in the Radleys blowdown apparatus to give the title compound (48.5 mg, 88%). LCMS (System A) RT=1.05 min, ES+ve m/z 549/551 (M+H)+.
Quantity
20.84 mg
Type
reactant
Reaction Step One
Quantity
0.026 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
N-[1-{[3-(aminomethyl)phenyl]methyl}-4-(methyloxy)-1H-indazol-3-yl]-5-chloro-2-thiophenesulfonamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.052 mL
Type
reactant
Reaction Step Four
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-((3-((3-((5-Chloro-2-thienyl)sulfonylamino)-4-methoxy-indazol-1-yl)methyl)phenyl)methyl)-2-hydroxy-2-methyl-propanamide
Reactant of Route 2
N-((3-((3-((5-Chloro-2-thienyl)sulfonylamino)-4-methoxy-indazol-1-yl)methyl)phenyl)methyl)-2-hydroxy-2-methyl-propanamide
Reactant of Route 3
N-((3-((3-((5-Chloro-2-thienyl)sulfonylamino)-4-methoxy-indazol-1-yl)methyl)phenyl)methyl)-2-hydroxy-2-methyl-propanamide
Reactant of Route 4
Reactant of Route 4
N-((3-((3-((5-Chloro-2-thienyl)sulfonylamino)-4-methoxy-indazol-1-yl)methyl)phenyl)methyl)-2-hydroxy-2-methyl-propanamide
Reactant of Route 5
Reactant of Route 5
N-((3-((3-((5-Chloro-2-thienyl)sulfonylamino)-4-methoxy-indazol-1-yl)methyl)phenyl)methyl)-2-hydroxy-2-methyl-propanamide
Reactant of Route 6
Reactant of Route 6
N-((3-((3-((5-Chloro-2-thienyl)sulfonylamino)-4-methoxy-indazol-1-yl)methyl)phenyl)methyl)-2-hydroxy-2-methyl-propanamide

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